N-methyl-2-piperazin-1-ylacetamide

Description

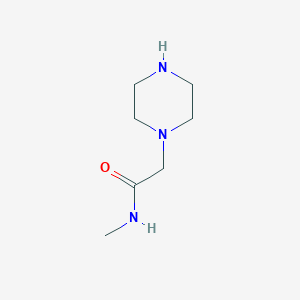

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTHHBNFPDRYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406998 | |

| Record name | N-methyl-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-41-0 | |

| Record name | N-methyl-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Methyl 2 Piperazin 1 Ylacetamide

Primary Synthetic Routes to the N-methyl-2-piperazin-1-ylacetamide Core

Direct Acylation and Amidation Approaches

Direct acylation is a widely employed and straightforward method for synthesizing the target compound's core structure. This approach typically involves the reaction of a piperazine (B1678402) precursor with an activated acetyl group. A common strategy is the condensation of N-methylpiperazine with a 2-halo-N-substituted acetamide (B32628).

For instance, a general synthesis involves first preparing a 2-chloro-N-substituted acetamide by reacting a primary or secondary amine with chloroacetyl chloride. bioline.org.br This intermediate is then reacted with N-methylpiperazine. The nucleophilic secondary amine of N-methylpiperazine displaces the chloride on the α-carbon of the acetamide to form the desired product. bioline.org.br This reaction is typically carried out in an organic solvent, often in the presence of a base like potassium carbonate to neutralize the hydrogen chloride generated. bioline.org.br

A similar strategy involves the reaction of piperazine with an N-haloacetyl-aryl amine. google.com To achieve mono-acylation and prevent the formation of the di-acylated byproduct, one of the piperazine nitrogens can be protected with a removable group. google.com Alternatively, a flow system using a sulfonic acid functionalized silica (B1680970) gel can ionically immobilize the piperazine, allowing for selective mono-acylation with high yield and purity. colab.ws

Alkylation Reactions Involving Piperazine Intermediates

Alkylation reactions provide an alternative route to the this compound core. In this approach, the bond between the piperazine nitrogen and the acetyl methylene (B1212753) group is formed via a nucleophilic substitution reaction.

One common method is the N-alkylation of N-acetylpiperazine. N-acetylpiperazine can be alkylated with a suitable methylating agent, followed by hydrolysis of the acetyl group to yield N-methylpiperazine. researchgate.net However, for the synthesis of the target compound, a more direct alkylation of a piperazine intermediate with a pre-formed acetamide side chain is often preferred. For example, reacting piperazine with 2-chloro-N-methylacetamide would yield 2-(piperazin-1-yl)-N-methylacetamide, which could then be methylated at the N-4 position. However, direct alkylation of piperazine can be challenging to control, often resulting in a mixture of mono- and di-substituted products. google.com

To overcome the lack of selectivity, reductive amination is a valuable alternative for introducing the N-methyl group. mdpi.com This would involve reacting 2-(piperazin-1-yl)acetamide (B1364376) with formaldehyde (B43269) in the presence of a reducing agent. Another robust method involves starting with a mono-protected piperazine, such as N-Boc-piperazine. The unprotected nitrogen can be alkylated with a suitable acetamide precursor, followed by the deprotection of the Boc group and subsequent methylation of the newly freed nitrogen. nih.gov

Table 1: Primary Synthetic Routes to the Piperazine Acetamide Core

| Route | Starting Materials | Key Reagents & Conditions | General Product | References |

|---|---|---|---|---|

| Direct Acylation | N-methylpiperazine, 2-chloro-N-arylacetamide | K₂CO₃, KI, Acetonitrile, Reflux | 2-(4-methylpiperazin-1-yl)-N-arylacetamide | bioline.org.br |

| Direct Acylation | Piperazine, N-haloacetyl-2,6-xylidine | Aqueous solvent, HCl | N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide | google.com |

| Alkylation of N-Acetylpiperazine | N-Acetylpiperazine, Alkyl halide | K₂CO₃, DMF, Reflux | N-Alkyl-N'-Acetylpiperazine | researchgate.net |

| Reductive Amination | Piperazine derivative, Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperazine derivative | mdpi.comnih.gov |

Synthesis of Substituted this compound Analogs

The therapeutic potential of this compound can be extensively explored by synthesizing a diverse library of analogs. Modifications can be introduced at three primary locations: the piperazine ring, the acetamide moiety, and through the addition of various cyclic systems.

Functionalization of the Piperazine Ring

While the majority of piperazine-containing drugs feature substitutions only at the nitrogen atoms, recent advancements in synthetic chemistry have enabled the direct functionalization of the carbon atoms of the piperazine ring. doaj.orgresearchgate.net This opens up new avenues for creating structural diversity.

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.com Using an iridium-based photocatalyst, for example, it is possible to achieve α-arylation of N-Boc protected piperazines. encyclopedia.pub This method allows for the direct coupling of the piperazine ring with aromatic groups at the C-2 position, adjacent to a nitrogen atom. Such modifications can significantly impact the molecule's conformation and interaction with biological targets.

Beyond C-H functionalization, the substituent at the N-4 position can be varied. Instead of a methyl group, a wide range of alkyl, benzyl (B1604629), or other functional groups can be introduced. This is typically achieved by starting with the appropriately substituted piperazine in the initial synthesis or by alkylating the N-4 nitrogen of a piperazin-1-yl-acetamide intermediate. nih.govnih.gov For example, replacing the N-methyl group with a larger alkyl group or a flexible ethylenediamine (B42938) spacer has been shown to alter biological activity. nih.gov

Modifications at the Acetamide Nitrogen and Methylene Linker

The acetamide portion of the molecule provides a rich site for chemical modification. The hydrogen atom on the acetamide nitrogen can be substituted with various groups, most commonly aryl or heteroaryl moieties. The synthesis of N-aryl-2-[4-(substituted)piperazin-1-yl]acetamides is well-documented. bioline.org.br These analogs are typically prepared by reacting a substituted aniline (B41778) with chloroacetyl chloride to form an N-aryl-2-chloroacetamide intermediate, which is then condensed with the desired N-substituted piperazine. bioline.org.brresearchgate.net

Modifications to the methylene linker between the piperazine ring and the amide carbonyl are also possible. The synthesis can be adapted by using different α-haloacetylating agents. For example, introducing substituents on the methylene bridge would create a chiral center, adding another layer of complexity and potential for stereospecific interactions. The use of precursors like 2-chloro-N-arylpropionamide instead of 2-chloro-N-arylacetamide would result in a methyl group on the linker. nih.gov

Introduction of Aromatic and Heterocyclic Moieties

The incorporation of aromatic and heterocyclic rings is a cornerstone of medicinal chemistry for modulating a compound's properties. In the context of this compound, these moieties can be introduced at several positions.

As mentioned, the acetamide nitrogen is a common point of attachment for aryl groups, leading to a class of compounds known as N-aryl-2-(piperazin-1-yl)acetamides. bioline.org.brnih.gov These aryl groups can be further substituted with a variety of functional groups to probe structure-activity relationships.

Furthermore, the N-4 position of the piperazine ring is frequently substituted with aromatic or heterocyclic systems instead of a simple methyl group. nih.gov The synthesis of such analogs involves using N-arylpiperazines or N-heteroarylpiperazines as the starting material. For example, reacting 1-(2,3-dichlorophenyl)piperazine (B491241) or 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with a chloroacetamide derivative yields products with significant structural complexity. mdpi.comresearchgate.net These modifications can influence the compound's affinity for various biological targets, such as G-protein coupled receptors and enzymes. bioline.org.br

Table 2: Examples of Substituted this compound Analogs

| Modification Site | Type of Substituent | Example Compound Structure/Class | Synthetic Precursor Example | References |

|---|---|---|---|---|

| Piperazine Ring (C-H) | Aryl | 2-Aryl-N-Boc-piperazine | N-Boc-piperazine, 1,4-dicyanobenzene | mdpi.comencyclopedia.pub |

| Piperazine Ring (N-4) | Cyclohexyl | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | 1-(5-isoquinolinesulfonyl)piperazine | nih.gov |

| Acetamide Nitrogen | Substituted Phenyl | 2-[4-(Aryl substituted)piperazin-1-yl]-N-phenylacetamides | 2-chloro-N-phenylacetamide | bioline.org.br |

| Acetamide Nitrogen | Thienylmethyl | 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide | Thien-2-ylmethylamine | |

| N-4 Piperazine & Acetamide N | Aryl & Substituted Aryl | N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | N-phenylpiperazine, 2-chloro-N-(2-chlorophenyl)acetamide | nih.gov |

| N-4 Piperazine & Acetamide N | Aryl & Substituted Aryl | 1-[2-(Aryl amino-2-oxo ethyl) amino]-4-(N-methyl piperazino)-benzenes | N-[4-Amino phenyl]–N-methyl piperazine, N-Chloro acetyl aryl amines | researchgate.net |

Advanced Synthetic Techniques for this compound Production

The synthesis of this compound can be approached through various advanced methodologies that offer improvements over classical synthetic protocols. These techniques aim to increase yield, reduce reaction times, and allow for precise structural modifications such as stereoselective synthesis and isotopic labeling.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The direct heating of reactants and solvents by microwave irradiation leads to a rapid increase in temperature, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. beilstein-journals.org

For the synthesis of this compound, a plausible microwave-assisted approach would involve the acylation of N-methylpiperazine with a suitable 2-chloroacetamide (B119443) derivative. A general procedure could involve reacting N-methylpiperazine with 2-chloro-N-methylacetamide in a sealed vessel under microwave irradiation. The presence of a base, such as triethylamine (B128534) or potassium carbonate, would be necessary to scavenge the hydrochloric acid byproduct.

Alternatively, a two-step, one-pot microwave-assisted synthesis could be envisioned. First, the reaction of piperazine with chloroacetyl chloride under microwave irradiation would yield 1-(chloroacetyl)piperazine. Subsequent in-situ N-methylation with a methylating agent like methyl iodide, also under microwave irradiation, would produce the final product. The use of a solid support, such as alumina (B75360), could facilitate a solvent-free reaction, further enhancing the green chemistry aspects of the synthesis. nih.gov

Studies on related structures have demonstrated the efficacy of microwave assistance. For instance, the synthesis of various acetamide derivatives has been successfully achieved by reacting amines with chloroacetyl chloride under microwave irradiation, leading to good yields in reduced reaction times. nih.gov Similarly, the synthesis of 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] researchgate.netnumberanalytics.combenzothiazol-2(3H)-ones was effectively carried out using microwave irradiation on an alumina solid support. nih.gov These examples underscore the potential for developing a rapid and efficient microwave-assisted synthesis protocol for this compound.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Efficiency | Lower | Higher |

| Yields | Often moderate | Potentially higher |

| Solvent Use | Typically requires bulk solvent | Can often be performed with less solvent or solvent-free |

This compound possesses a chiral center if a substituent is present on the piperazine ring, or if the acetamide nitrogen is part of a chiral moiety. The stereoselective synthesis of such enantiomers is crucial for investigating their differential biological activities. Two primary strategies can be employed: the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

One approach to obtaining enantiomerically pure this compound is through the chromatographic separation of a racemic mixture. Supercritical fluid chromatography (SFC) using chiral stationary phases, such as those based on polysaccharide derivatives like amylose (B160209) or cellulose, has proven effective for the separation of various chiral acetamide intermediates. nih.gov This technique offers rapid and efficient separation with high resolution.

Alternatively, an asymmetric synthesis can be designed starting from a chiral building block. For instance, enantiomerically pure 2-methylpiperazine (B152721) can be synthesized or obtained through resolution with a chiral resolving agent. researchgate.net This chiral intermediate can then be subjected to N-acetylation and subsequent N-methylation to yield the desired enantiomer of a 2-methyl substituted this compound. The reaction sequence must be carefully designed to avoid racemization at the chiral center.

Recent advances in catalysis have enabled the enantioselective synthesis of related piperazine structures. For example, palladium-catalyzed decarboxylative allylic alkylation has been used to produce chiral α,α-disubstituted piperazin-2-ones, which can serve as precursors to chiral gem-disubstituted piperazines. researchgate.net Such methodologies could potentially be adapted to construct the chiral piperazine core of this compound derivatives.

Isotopic labeling, particularly with deuterium (B1214612), is an invaluable tool for studying reaction mechanisms and metabolic pathways. Deuterated analogues of this compound can be used as internal standards in quantitative mass spectrometry-based assays or to probe kinetic isotope effects in metabolic transformations. researchgate.net

Several positions on the this compound molecule are amenable to deuterium labeling. A common strategy involves the use of deuterated reagents in the final synthetic steps.

N-methyl-d3: The N-methyl group can be readily labeled by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), in the N-methylation of a suitable piperazine precursor.

Acetamido-methylene-d2: The methylene group of the acetamide moiety can be labeled by using a deuterated acetylating agent, such as chloroacetyl-d2-chloride (Cl-CO-CD2-Cl).

Piperazine ring deuteration: The piperazine ring protons can be labeled by employing a deuterated reducing agent during the synthesis of the piperazine core. For example, the reduction of a suitable piperazine-dione or pyrazine (B50134) precursor with a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) can introduce deuterium atoms into the ring system. researchgate.netadichemistry.com This approach has been successfully used in the synthesis of deuterated fluphenazine, where four deuterium atoms were incorporated into the piperazine ring by reducing a 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine precursor with LiAlD4. adichemistry.com

Table 2: Potential Deuterium Labeling Strategies for this compound

| Labeled Position | Deuterated Reagent | Precursor |

|---|---|---|

| N-methyl-d3 | Iodomethane-d3 (CD3I) | 2-(Piperazin-1-yl)acetamide |

| Acetyl-methylene-d2 | Chloroacetyl-d2-chloride | N-methylpiperazine |

Chemical Reactivity Profiles of this compound

The chemical reactivity of this compound is largely dictated by the functional groups present: two tertiary amines within the piperazine ring and an amide moiety.

The tertiary nitrogen atoms of the piperazine ring are susceptible to oxidation. The oxidation of structurally similar N-alkylpiperazines has been studied, providing insight into the likely oxidation pathways for this compound. The reaction of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) with an oxidizing agent such as bromamine-T in an acidic medium has been shown to yield the corresponding N-oxides. byjus.com

For this compound, there are two tertiary amine centers that can be oxidized: the N-1 nitrogen atom bonded to the acetamide group and the N-4 nitrogen atom bonded to the methyl group. The relative reactivity of these two sites towards oxidation would depend on their steric and electronic environments. It is plausible that oxidation could lead to a mixture of the N-1-oxide, the N-4-oxide, and the N,N'-dioxide, depending on the stoichiometry and strength of the oxidizing agent used. The primary oxidation products are expected to be the corresponding N-oxides. Under more vigorous oxidation conditions, ring-opening or degradation of the molecule could occur.

The amide functional group in this compound can be reduced to an amine. Strong reducing agents are typically required for this transformation, with lithium aluminum hydride (LiAlH4) being the reagent of choice. numberanalytics.combyjus.com Milder reducing agents, such as sodium borohydride, are generally not capable of reducing amides. youtube.com

The reduction of this compound with LiAlH4 would convert the acetamide group into an ethylamine (B1201723) moiety. The reaction proceeds via the nucleophilic attack of a hydride ion on the amide carbonyl carbon, leading to the formation of an amine after an aqueous workup.

The expected product of this reduction is 1-(2-aminoethyl)-4-methylpiperazine . This reaction provides a synthetic route to a new derivative with three amine functionalities of differing basicity and nucleophilicity, which could be a valuable building block for further chemical elaboration.

Table 3: Summary of Reduction Reaction

| Starting Material | Reagent | Product |

|---|

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis and derivatization of this compound and related compounds. This class of reactions typically involves the piperazine ring, with one of its nitrogen atoms acting as the nucleophile to displace a leaving group on an electrophilic substrate. The efficiency and outcome of these reactions are influenced by factors such as the nature of the substrate, the reaction conditions, and the presence of protecting groups.

The most prevalent application of nucleophilic substitution in this context is the formation of the core structure of piperazine-acetamide derivatives. This is commonly achieved through the alkylation of a piperazine precursor with a haloacetyl compound. For instance, the synthesis of various N-substituted piperazin-1-yl-acetamides often proceeds via the reaction of a substituted piperazine with a 2-chloro-N-arylacetamide. acs.org This approach highlights the nucleophilic character of the secondary amine in the piperazine ring.

In the synthesis of more complex derivatives, such as certain pharmacologically active agents, N-methylpiperazine is often used as the nucleophile. It reacts with an appropriate chloroacetylated precursor to yield the desired product. This reaction is a classic example of an SN2 reaction, where the nitrogen atom of the N-methylpiperazine attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

Furthermore, the secondary amine of the piperazine ring in this compound itself can act as a nucleophile, allowing for further derivatization. This reactivity enables the attachment of various substituents to the piperazine ring, leading to a diverse library of compounds with potentially different biological activities. For example, the reaction with aryl halides under conditions such as the Buchwald-Hartwig amination can introduce aryl groups to the unsubstituted nitrogen of the piperazine ring. mdpi.com

The table below summarizes representative nucleophilic substitution reactions involved in the synthesis of piperazine-acetamide derivatives.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Reaction Conditions | Reference |

| Piperazine | 2-chloro-N-phenylacetamide | N-phenyl-2-(piperazin-1-yl)acetamide | Acetonitrile, K2CO3, KI, reflux | |

| N-methylpiperazine | N-(4-aminophenyl)-N-methyl-2-chloroacetamide | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Not specified | ambeed.com |

| Piperazine | Pentafluoropyridine | 4-(piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | Acetonitrile, Na2CO3 | researchgate.net |

| 4-phenylpiperazine | 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Acetone, K2CO3, KI, 60°C | nih.gov |

These examples underscore the versatility of nucleophilic substitution reactions in the synthesis and chemical modification of this compound and its analogs. The ability to introduce a wide range of functional groups through this pathway makes it a valuable tool in medicinal chemistry and drug discovery. mdpi.comnih.gov

Biological Activity and Pharmacological Potentials of N Methyl 2 Piperazin 1 Ylacetamide and Its Derivatives

Antimicrobial Efficacy of N-methyl-2-piperazin-1-ylacetamide Analogs

The rise of antimicrobial resistance has created an urgent need for novel antimicrobial agents. orientjchem.org Derivatives of this compound have emerged as promising candidates in this area, with studies demonstrating their efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and helminths. researchgate.netresearchgate.net

Analogs of this compound have shown significant inhibitory action against both Gram-positive and Gram-negative pathogenic bacteria. In one study, a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamide and alkylated derivatives were synthesized and screened for their antibacterial properties. researchgate.net Several of these compounds displayed potent activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing higher activity than the standard drug, Ciprofloxacin, at a minimum inhibitory concentration (MIC) of 50 µg/mL. researchgate.net

Further research into other piperazine (B1678402) acetamide (B32628) derivatives has confirmed these findings. For instance, a study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides revealed that one compound, in particular, was highly potent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Similarly, a study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives found that compound 7f exhibited more prominent antibacterial activity against Proteus vulgaris (MIC 93.7 µg/ml) than the reference standard ampicillin (B1664943) (MIC 125 µg/ml). ijnrd.org

The mechanism of action for some of these derivatives is also being elucidated. One study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a piperazine derivative, found that it was readily taken up by Staphylococcus cells, causing cell disruption by inhibiting DNA gyrase. mdpi.comnih.gov

In addition to their antibacterial effects, this compound analogs have demonstrated notable antifungal properties. A study investigating benzyl (B1604629) and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide tested their efficacy against the human pathogen Candida albicans and the mold Aspergillus flavus. orientjchem.org Several derivatives exhibited significant activity against both fungal strains, with compounds 8a, 8b, 8c, and 8e being particularly potent compared to the standard, Nystatin. orientjchem.orgresearchgate.net

Another study focusing on thiophene (B33073) and piperazine-based acetamide sulfonamide derivatives also reported promising antifungal activity. ijnrd.org Specifically, compounds 7g and 7i were found to have superior antifungal activity against Aspergillus niger (MIC 93.7 µg/ml) when compared to Nystatin (MIC 125 µg/ml). ijnrd.org Furthermore, several other compounds in the same series showed activity against Candida albicans that was comparable to the standard drug. ijnrd.org In the series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, compound 3k showed the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov

The therapeutic potential of this compound analogs extends to anthelmintic applications. Research has been conducted to evaluate the efficacy of these compounds against parasitic worms. In one such study, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were tested for their activity against Pheretima posthuma, the Indian earthworm, which is a common model for screening anthelmintic drugs. orientjchem.org The study found that the synthesized compounds showed moderate anthelmintic activity when compared to the standard drug, Piperazine citrate. orientjchem.orgresearchgate.net These findings suggest that the this compound scaffold can serve as a basis for the development of new anthelmintic agents. researchgate.net

A significant challenge in antimicrobial therapy is the emergence of multidrug-resistant (MDR) strains of microorganisms. Research into this compound analogs has shown their potential to overcome these resistance mechanisms. For example, certain 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives were tested against resistant bacterial strains, including methicillin-resistant S. aureus (MRSA), E. coli, and Pseudomonas aeruginosa. nih.gov Notably, three compounds (3d, 3g, and 3k ) were found to be more potent than ampicillin against MRSA. nih.gov Compound 3d also showed better activity than ampicillin against P. aeruginosa, while compound 3g was more effective against E. coli. nih.gov

Furthermore, the mechanism of action of some piperazine derivatives appears to target pathways that can circumvent common resistance mechanisms. The inhibition of DNA gyrase by the piperazine derivative PNT represents a promising strategy against resistant Staphylococcus strains, including MRSA. mdpi.comnih.gov Additionally, other heterocyclic structures combined with the piperazine moiety, such as thieno[2,3-pyridines], are being investigated as a new class of MDR modulators. acs.org

Anticancer Research Applications of this compound Analogs

The structural versatility of the piperazine ring has made it a valuable component in the design of novel anticancer agents. orientjchem.org Analogs of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, showing potential as leads for new cancer therapies. nih.gov

Numerous studies have demonstrated the antiproliferative effects of this compound derivatives against human cancer cells. In one study, a series of 1-phenylpiperazine (B188723) clubbed with 2-azetidinone derivatives was synthesized, and their effects on human cervical cancer (HeLa) cells were examined. nih.govresearchgate.net The compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (5e ) was found to significantly inhibit the growth of HeLa cells in a concentration-dependent manner, with an IC50 value of 29.44 ± 1.46 µg/ml. nih.govresearchgate.net This compound was shown to suppress cell proliferation and migration and induce apoptosis through an oxidative stress-mediated mitochondrial pathway. nih.govresearchgate.net

Other research has explored different derivatives with promising results. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested against four human cancer cell lines, with compounds 6d, 6e, and 6i showing good activity on most of the cell lines. nih.gov Similarly, novel vindoline-piperazine conjugates have shown significant antiproliferative effects across a panel of 60 human tumor cell lines. nih.gov For instance, a derivative containing a 4-trifluoromethylphenyl substituent (17 ) was highly effective against several cancer types, including colon, CNS, and melanoma cell lines. nih.gov Another derivative (23 ) was most effective against a breast cancer cell line (MDA-MB-468) with a GI50 of 1.00 μM. nih.gov

Apoptosis Induction and Cell Cycle Modulation

Derivatives of this compound have been investigated for their ability to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells.

Some piperazine-linked compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and by affecting key proteins involved in the apoptotic process. nih.gov For instance, certain β-elemene piperazine derivatives have been found to trigger apoptosis in human leukemia cells by downregulating c-FLIP (cellular FLICE-inhibitory protein) and producing hydrogen peroxide. nih.gov This dual mechanism leads to the activation of both the death receptor-mediated and mitochondrial-mediated apoptotic pathways. nih.gov

Quinazoline derivatives containing a piperazine moiety have been shown to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov The progression of the cell cycle is regulated by cyclin-dependent kinases (CDKs) and cyclins, and inhibition of these proteins is a common mechanism by which cancer cell growth is halted. nih.gov Furthermore, piperazine scaffolds combined with 2-azetidinone have been demonstrated to induce apoptosis in human cervical cancer cells, as evidenced by DNA fragmentation and cell cycle arrest. nih.gov

Targeted Studies in Various Cancer Cell Lines

The anticancer potential of this compound derivatives has been explored in a variety of cancer cell lines, demonstrating a broad spectrum of activity.

Breast Cancer: In breast cancer research, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide has been investigated as a potential anti-cancer agent. Thiouracil derivatives with a piperazine linkage have shown efficacy against ER+ breast cancer cells, with some compounds exhibiting significant loss of cell viability. nih.gov Furthermore, novel vindoline-piperazine conjugates have demonstrated potent antiproliferative effects against breast cancer cell lines, such as MDA-MB-468. nih.gov

Lung Cancer: Piperazine-linked bergenin (B1666849) heterocyclic hybrids have exhibited moderate cytotoxic activity against lung cancer cells. Additionally, piperazinone derivatives have been evaluated for their cytotoxicity against lung cancer (A549) cell lines. nih.gov

Leukemia: β-Elemene piperazine derivatives have been shown to induce apoptosis in various human leukemia cell lines, including HL-60, NB4, and K562. nih.gov These compounds were found to inhibit cell growth and trigger programmed cell death. nih.gov

Other Cancer Cell Lines: The cytotoxic activity of piperazine derivatives has also been observed in other cancer cell lines. For example, piperazine-linked bergenin hybrids showed significant activity against tongue cancer cells. Vindoline-piperazine conjugates were highly effective against colon cancer (KM12), CNS cancer (SF-539, SNB-75), and melanoma (SK-MEL-5, LOX-IMVI) cell lines. nih.gov

Table 1: Anticancer Activity of this compound Derivatives in Various Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Observed Effect |

| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Breast Cancer | Potential anti-cancer agent |

| Thiouracil-piperazine derivatives | ER+ Breast Cancer (MCF-7) | Significant loss of cell viability nih.gov |

| Vindoline-piperazine conjugates | Breast Cancer (MDA-MB-468) | Potent antiproliferative effects nih.gov |

| Piperazine-linked bergenin hybrids | Lung Cancer | Moderate cytotoxic activity |

| Piperazinone derivatives | Lung Cancer (A549) | Cytotoxicity nih.gov |

| β-Elemene piperazine derivatives | Leukemia (HL-60, NB4, K562) | Apoptosis induction, growth inhibition nih.gov |

| Piperazine-linked bergenin hybrids | Tongue Cancer | Significant cytotoxic activity |

| Vindoline-piperazine conjugates | Colon Cancer (KM12) | Highly effective nih.gov |

| Vindoline-piperazine conjugates | CNS Cancer (SF-539, SNB-75) | Highly effective nih.gov |

| Vindoline-piperazine conjugates | Melanoma (SK-MEL-5, LOX-IMVI) | Very effective nih.gov |

Neuropharmacological and CNS-Related Activities of this compound Analogs

Analogs of this compound have shown promise in the field of neuropharmacology, with studies indicating potential neuroprotective, antipsychotic, anxiolytic, antidepressant, and anticonvulsant properties.

Neuroprotective Effects in Cellular Models

Piperine, a compound containing a piperidine (B6355638) ring which is structurally related to piperazine, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. nih.gov It was found to protect dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov Another study on N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a compound with a similar cyclic amine structure, showed neuroprotective effects in a mouse model of Alzheimer's disease by reducing amyloid plaques, oxidative stress, and neuroinflammation. nih.gov

Antipsychotic Properties and Neurotransmitter System Interactions

Piperazine and piperidine derivatives are known to have promising activity against dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic drugs. nih.gov The modification of the piperazine ring by attaching different heterocyclic groups can significantly enhance antipsychotic activity. nih.gov This highlights the importance of the piperazine scaffold in the development of new treatments for neuropsychiatric disorders like schizophrenia. nih.gov

Anxiolytic and Antidepressant Potential Investigations

The piperazine moiety is a common feature in many antidepressant medications, contributing to their favorable pharmacokinetic profile in the central nervous system and their specific binding to targets. nih.gov Several piperazine analogs have been investigated for their anxiolytic and antidepressant-like activities. For instance, the piperazine derivative LQFM212 has shown anxiolytic-like effects involving the serotonergic pathway, nicotinic receptors, and the GABAA receptor. researchgate.net Another analog, LQFM032, demonstrated anxiolytic-like activity mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov Furthermore, new arylpiperazine derivatives have exhibited antidepressant-like effects in animal models, with their mechanism appearing to involve interaction with serotonin 5-HT1A receptors. nih.gov

Anticonvulsant Activity in Animal Models of Epilepsy

A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. nih.govnih.gov These compounds were designed as analogs of known anticonvulsant agents. nih.govnih.gov Pharmacological studies revealed that some of these derivatives, particularly the 3-(trifluoromethyl)anilide derivatives, showed activity in the maximal electroshock (MES) seizure model. nih.govnih.gov Several of these molecules also demonstrated activity in the 6-Hz screen, which is a model for human partial and therapy-resistant epilepsy. nih.govnih.gov

Table 2: Investigated Neuropharmacological Activities of this compound Analogs

| Activity | Derivative/Analog | Model/System | Key Findings |

| Neuroprotection | Piperine | Parkinson's disease mouse model | Protection of dopaminergic neurons via antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov |

| Neuroprotection | N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | Alzheimer's disease mouse model | Reduction of amyloid plaques, oxidative stress, and neuroinflammation. nih.gov |

| Antipsychotic | Piperazine and piperidine derivatives | Dopamine and serotonin receptors | Promising activity against key antipsychotic drug targets. nih.gov |

| Anxiolytic | LQFM212 (piperazine derivative) | Animal models | Anxiolytic-like effects involving serotonergic pathway, nicotinic receptors, and GABAA receptor. researchgate.net |

| Anxiolytic | LQFM032 (piperazine derivative) | Animal models | Anxiolytic-like activity mediated through benzodiazepine and nicotinic pathways. nih.gov |

| Antidepressant | Arylpiperazine derivatives | Animal models | Antidepressant-like effects, likely through interaction with serotonin 5-HT1A receptors. nih.gov |

| Anticonvulsant | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Animal models of epilepsy (MES, 6-Hz) | Activity against seizures, particularly 3-(trifluoromethyl)anilide derivatives. nih.govnih.gov |

Enzyme and Receptor Modulatory Actions of this compound Analogs

The structural framework of this compound has proven to be a versatile scaffold for the development of potent and selective modulators of various enzymes and receptors. The inherent properties of the N-methylpiperazine moiety, such as improved lipophilicity, steric characteristics, and the ability to engage in diverse molecular interactions, contribute to the pharmacological profiles of its derivatives. nih.gov

Enzyme Interaction and Protein-Ligand Binding Studies

The interaction of this compound analogs with their protein targets is a key determinant of their biological activity. The N-methylpiperazine group often plays a crucial role in establishing favorable binding. This motif can participate in hydrophobic and charge transfer interactions within the binding site of an enzyme. nih.gov

For instance, in the development of kinase inhibitors, the introduction of a methyl group to a ligand can significantly enhance binding affinity. This "methyl effect" can arise from the methyl group filling a hydrophobic pocket within the protein's binding site, leading to a substantial increase in potency. nih.gov Computational methods, such as Monte Carlo/Free Energy Perturbation (MC/FEP) calculations, have been employed to understand and predict the impact of such substitutions on protein-ligand binding energies. nih.gov These studies help in elucidating the precise structural requirements for optimal interaction and guide the design of more effective inhibitors.

Furthermore, NMR spectroscopy, utilizing selective labeling of methyl groups, has emerged as a powerful tool to probe methyl-π interactions between ligands and proteins. nih.gov This technique provides valuable information on the binding geometries of small molecules, even in the absence of high-resolution crystal structures, thereby facilitating fragment-based drug design. nih.gov

The strategic incorporation of the N-methylpiperazine moiety has been instrumental in improving the physicochemical properties of drug candidates, such as aqueous solubility, which is a critical factor for oral bioavailability. nih.govresearchgate.net

Kinase Inhibition Profiles (e.g., VEGFR, FGFR, PDGFR)

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. The N-methylpiperazine moiety is a common feature in many kinase inhibitors, where it contributes to both target affinity and improved water solubility. nih.gov

Analogs have been designed to target several receptor tyrosine kinases involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov For example, a series of azaheterocyclic coumarin (B35378) derivatives were synthesized and evaluated for their anti-lung cancer activity, with some compounds showing potent inhibition of VEGFR-2, PDGFR, and FGFR. nih.govnoaa.gov Similarly, piperazine-based thiazolidinones have been developed as VEGFR-2 tyrosine kinase inhibitors. nih.gov

Furthermore, N-methylpiperazine-containing compounds have been identified as potent inhibitors of other kinases, such as Tropomyosin receptor kinase (Trk) and Polo-like kinase 4 (PLK4). researchgate.net For instance, a novel type II TRK kinase inhibitor, IHMT-TRK-284, which includes an N-methylpiperazine group, demonstrated significant potency against TRKA, B, and C, including drug-resistant mutants. researchgate.net The N-methylpiperazine scaffold has also been incorporated into inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth and proliferation. mit.edu

The development of type II kinase inhibitors, which bind to the inactive conformation of the kinase, often utilizes the N-methylpiperazine moiety. nih.govnih.gov This approach can lead to enhanced selectivity and a longer duration of action. nih.gov

Cholinesterase (AChE and BChE) Inhibitory Potency

Analogs of this compound have shown promise as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine. nih.govnih.gov

Several studies have explored the potential of N-methyl-piperazine chalcones as dual inhibitors of monoamine oxidase-B (MAO-B) and cholinesterases. nih.govnih.gov For example, compounds 2k and 2n were identified as reversible and competitive MAO-B inhibitors that also effectively inhibited AChE. nih.gov Interestingly, the incorporation of the methyl group on the piperazine ring was found to significantly enhance AChE inhibitory potency compared to their non-methylated counterparts. nih.gov Another compound, 2o, demonstrated notable inhibition of MAO-B, AChE, and BChE. nih.gov

The design of dual-target inhibitors is a promising strategy for complex diseases, and the N-methylpiperazine scaffold appears to be a valuable component in achieving this goal. nih.gov The inhibitory activities of these compounds are typically evaluated using the Ellman method, and their potency is expressed as the half-maximal inhibitory concentration (IC50). nih.gov

Table 1: Cholinesterase Inhibitory Activity of N-methyl-piperazine Chalcone Analogs nih.govnih.gov

| Compound | Target Enzyme | IC50 (µM) |

| 2k | MAO-B | 0.71 |

| AChE | 8.10 | |

| 2n | MAO-B | 1.11 |

| AChE | 4.32 | |

| 2o | MAO-B | 1.19-3.87 |

| AChE | 1.19-3.87 | |

| BChE | 1.19-3.87 | |

| 2b | AChE | 2.26 |

| 2d | AChE | 2.38 |

Data is based on selected compounds from the cited literature and is not an exhaustive list.

Acyl-CoA:Cholesterol O-acyltransferase (ACAT) Inhibition

A significant area of research for this compound analogs has been the inhibition of Acyl-CoA:Cholesterol O-acyltransferase (ACAT). ACAT is an enzyme responsible for the esterification of cholesterol and is considered a therapeutic target for conditions like hyperlipidemia and atherosclerosis. acs.org

A notable example is the clinical candidate K-604, which is 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride. nih.govresearchgate.netacs.orgberkeley.edu This compound is a potent and selective inhibitor of human ACAT-1, exhibiting 229-fold selectivity over human ACAT-2. nih.govresearchgate.netacs.org The inclusion of the piperazine unit in K-604 was a key design element that led to a significant improvement in aqueous solubility and oral absorption compared to earlier compounds. nih.govresearchgate.net

The inhibition of ACAT-1 by such compounds is being explored for its potential in treating diseases associated with ACAT-1 overexpression, including certain cancers and nonalcoholic steatohepatitis (NASH). researchgate.netacs.org The development of potent and selective ACAT inhibitors remains an active area of research. nih.gov

Table 2: ACAT Inhibitory Profile of K-604 nih.govresearchgate.netacs.org

| Compound | Target | Selectivity |

| K-604 | Human ACAT-1 | 229-fold over human ACAT-2 |

Interaction with G-Protein Coupled Receptors (GPCRs) and Ion Channels

The this compound scaffold has also been utilized in the development of ligands for G-protein coupled receptors (GPCRs) and ion channels. These membrane proteins are critical for signal transduction and are major targets for a wide range of therapeutics.

Derivatives of piperazine have been investigated as antagonists for histamine (B1213489) and serotonin receptors, which are types of GPCRs involved in inflammatory processes. nih.gov In the realm of ion channels, N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives have been identified as novel and selective inhibitors of T-type calcium channels (Ca(v)3.2). nih.gov

Furthermore, a novel class of positive allosteric modulators of N-methyl D-aspartate (NMDA) receptors, a type of ligand-gated ion channel, has been described. These modulators can alter both channel opening and ion selectivity, representing a unique mechanism for controlling ion channel function. nih.gov While not explicitly this compound derivatives, this research highlights the potential for developing sophisticated modulators of ion channels.

Anti-inflammatory and Antiviral Activity Assessments of this compound Analogs

The versatile this compound scaffold and its derivatives have demonstrated potential in combating both inflammation and viral infections.

A series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety have been synthesized and shown to possess potent anti-inflammatory activities in vivo. nih.govresearchgate.net Some of these compounds exhibited anti-inflammatory effects comparable to or even exceeding that of standard drugs like aspirin (B1665792) and indomethacin. nih.gov The mechanism of action for some of these derivatives involves the inhibition of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The anti-inflammatory properties of N-acylhydrazone derivatives, which can be structurally related, have also been documented. mdpi.com

In the context of antiviral research, the piperazine scaffold is present in several clinically used antiviral drugs. nih.gov Research has explored the synthesis of various piperazine-based compounds, including those with a piperazine-isatin hybrid structure, as potential inhibitors of viral proteases, such as that of SARS-CoV-2. nih.gov Additionally, allosteric inhibitors of the flavivirus NS2B-NS3 protease, which are crucial for viral replication, have been developed from a piperazine-containing lead compound. nih.gov

Table 3: Anti-inflammatory Activity of Selected Methyl Salicylate Piperazine Derivatives nih.govresearchgate.net

| Compound | In vivo Model | Result |

| M15 | Xylol-induced ear edema, Carrageenan-induced paw edema | Higher activity than aspirin, equal to indomethacin |

| M16 | Xylol-induced ear edema, Carrageenan-induced paw edema | Higher activity than aspirin, equal to indomethacin |

| M16 | LPS-induced RAW264.7 macrophages | Significant inhibition of IL-6 and TNF-α release, attenuated COX-2 up-regulation |

Data is based on selected compounds from the cited literature and is not an exhaustive list.

Mechanism of Action and Molecular Basis of N Methyl 2 Piperazin 1 Ylacetamide Efficacy

Identification and Characterization of Molecular Targets

Initial investigations into the biological activity of N-methyl-2-piperazin-1-ylacetamide have pointed towards its interaction with specific enzymes and ion channels, which are critical components of cellular communication and regulation.

Currently, there is a lack of publicly available data detailing the specific receptor binding affinities of this compound.

Patent filings suggest that this compound may function as an inhibitor of certain enzymes. Notably, it has been identified as a potential inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). google.com PTPN2 is a key regulator of various signaling pathways, and its inhibition can have significant downstream effects.

Another potential molecular target is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. google.com The compound is mentioned in the context of inhibiting ALK activity and its associated signaling pathways. google.com

| Potential Molecular Target | Proposed Interaction | Associated Signaling Pathway |

| Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) | Inhibition | Signal Transduction Pathways |

| Anaplastic Lymphoma Kinase (ALK) | Inhibition | ALK Signaling Pathway |

Cellular and Subcellular Mechanisms of Action

The engagement of this compound with its molecular targets is proposed to initiate a cascade of cellular and subcellular events, influencing intracellular signaling, gene expression, and membrane transport.

By potentially inhibiting PTPN2 and ALK, this compound may play a role in modulating critical intracellular signaling pathways. google.comgoogle.com Inhibition of PTPN2 can lead to a reduction in the activity of signal transduction pathways it regulates. google.com Similarly, by targeting ALK, the compound could interfere with the ALK signaling pathway, which is crucial for cell growth and differentiation. google.com

While direct evidence is limited, the modulation of signaling pathways such as those regulated by PTPN2 and ALK can invariably lead to downstream effects on gene expression and protein synthesis. These pathways often culminate in the activation or repression of transcription factors that control the expression of genes involved in various cellular processes. However, specific studies detailing these effects for this compound are not currently available.

Computational Insights into Molecular Interactions

Computational studies, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the interactions between a compound and its biological targets at a molecular level. These in silico methods can predict binding affinities and provide a dynamic view of these interactions.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the utility of this method, a thorough review of scientific literature reveals a lack of specific molecular docking studies for this compound. However, research on structurally similar compounds containing the piperazine-acetamide core has been conducted. For instance, studies on various N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have utilized molecular docking to investigate their interactions with enzymes like COX-2. nih.gov Similarly, complex derivatives of 2-(piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been the subject of molecular docking studies to explore their potential as anticancer and antimicrobial agents. researchgate.netnih.gov These studies on related molecules highlight a common strategy for identifying potential biological targets and understanding binding interactions, a strategy that could be applied to this compound in future research.

Molecular Dynamics Simulations to Explore Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Currently, there are no specific molecular dynamics simulation studies available in the public domain for this compound. The existing research on related molecules, such as N-methylacetamide (NMA), has been explored through MD simulations to understand its dynamics in solution, serving as a proxy for the protein backbone. scispace.comrsc.org Furthermore, MD simulations have been employed to study piperazine-activated solutions for carbon dioxide absorption, which provides insights into the intermolecular interactions of piperazine (B1678402) derivatives. uib.no These studies underscore the potential of MD simulations to elucidate the dynamic behavior of this compound and its potential targets, should such research be undertaken.

Experimental Validation of Proposed Mechanisms

Experimental assays are crucial for validating the hypotheses generated from computational studies and for elucidating the actual biological effects of a compound.

In Vitro Biochemical Assays for Target Engagement

In vitro biochemical assays are essential for confirming the direct interaction of a compound with its putative biological target. These assays can measure binding affinity, enzyme inhibition, or other forms of target modulation. A comprehensive search of the scientific literature indicates that there are no published in vitro biochemical assay results specifically for this compound. Research on related N-methyl-piperazine chalcones has included in vitro assays to determine their inhibitory activities against enzymes such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). mdpi.com Such assays would be a critical next step in characterizing the biological activity of this compound.

Cell-Based Functional Assays and Pathway Analysis (e.g., Western Blotting)

Cell-based functional assays provide insights into the effects of a compound on cellular processes and signaling pathways. Techniques like Western Blotting are used to detect specific proteins in a sample and can reveal changes in protein expression or post-translational modifications in response to a compound. At present, there is no publicly available data from cell-based functional assays or Western Blotting analyses for this compound. For other complex piperazine-containing compounds, cell-based assays such as MTT assays have been used to evaluate their anticancer activity. researchgate.netnih.gov The application of these and other cell-based assays would be necessary to understand the cellular mechanism of action of this compound.

Structure Activity Relationship Sar Studies for N Methyl 2 Piperazin 1 Ylacetamide Derivatives

Influence of Piperazine (B1678402) Ring Substituents on Biological Potency

The piperazine ring is a common structural feature in many pharmacologically active compounds, offering two nitrogen atoms that can be readily modified. A minor change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities ijrrjournal.com.

Effects of Alkyl and Aryl Group Variations

Substituents on the piperazine ring play a critical role in modulating the biological potency of N-methyl-2-piperazin-1-ylacetamide derivatives. The nature of these substituents, whether alkyl or aryl, can significantly impact the compound's affinity for its biological target.

Aromatic substitutions on the piperazine ring can also have a profound effect. In some cases, the presence of an aryl group can enhance potency. The electronic properties of substituents on this aryl ring are also important, with electron-withdrawing groups sometimes leading to improved activity.

| Substitution on Piperazine Ring | Effect on Biological Potency |

| Small Lipophilic Alkyl Groups | Increased activity in some series ijrrjournal.com |

| Aryl Groups | Can enhance potency |

| Electron-Withdrawing Groups on Aryl Ring | May lead to improved activity |

Impact of Heterocyclic and Bridging Moieties

The incorporation of heterocyclic and bridging moieties on the piperazine ring introduces conformational constraints and additional points of interaction, which can significantly alter the biological profile of this compound derivatives.

Heterocyclic Moieties: Replacing a simple alkyl or aryl substituent with a heterocyclic ring can introduce heteroatoms that may act as hydrogen bond donors or acceptors, leading to enhanced binding affinity with the target protein. For example, linking a pyridine system to a piperazine ring has been shown to afford compounds with notable selectivity for certain receptors ijrrjournal.com.

Bridging Moieties: Introducing a bridge across the piperazine ring creates a more rigid scaffold. This conformational restriction can pre-organize the molecule into a bioactive conformation that fits precisely into the binding pocket of its target, thereby increasing its activity nih.govnih.govresearchgate.net. Various strategies have been developed to create bridged piperazines with functional groups in the bridges, allowing for fine-tuning of the molecule's three-dimensional structure and properties nih.govnih.govresearchgate.net. The length and nature of the bridge are critical factors in determining the resulting biological activity.

| Moiety on Piperazine Ring | Effect on Biological Profile | Example |

| Heterocyclic Rings | Can enhance binding affinity through additional interactions. | Pyridine linked to piperazine showing receptor selectivity ijrrjournal.com. |

| Bridging Moieties | Creates a rigid scaffold, potentially increasing activity by locking the molecule in a bioactive conformation nih.govnih.govresearchgate.net. | Bridged piperazines designed as rigid scaffolds for novel receptor ligands nih.gov. |

Role of Acetamide (B32628) Moiety Modifications in Pharmacological Profile

The acetamide portion of this compound provides a key point for modification to modulate the pharmacological profile of the molecule. Changes to the N-substituent and the acyl group can impact efficacy, selectivity, and pharmacokinetic properties.

N-Substitution Effects on Efficacy and Selectivity

Modifications to the N-methyl group of the acetamide moiety can significantly influence the compound's interaction with its biological target. The size, lipophilicity, and electronic nature of the N-substituent can all play a role in determining efficacy and selectivity.

In related pyrazolopyrimidine scaffolds, N,N-disubstitution of the terminal acetamide has been shown to be a viable strategy for introducing diverse chemical moieties without sacrificing affinity for the target wustl.edunih.gov. This suggests that exploring different N-substituents on the acetamide of this compound could lead to derivatives with improved properties. For example, replacing the methyl group with larger alkyl or aryl groups could provide additional interactions with the target protein.

| N-Substitution on Acetamide | Potential Effects |

| Larger Alkyl Groups | May provide additional hydrophobic interactions. |

| Aryl Groups | Could introduce pi-stacking or other electronic interactions. |

| N,N-disubstitution | Allows for the introduction of diverse chemical functionalities wustl.edunih.gov. |

Variations in the Acyl Group and Their Biological Consequences

Altering the acyl group of the acetamide moiety presents another avenue for modifying the biological activity of this compound derivatives. Changes to the carbonyl group or the adjacent methylene (B1212753) linker can affect the molecule's chemical reactivity and binding mode.

For instance, replacing the acetyl group with other acyl groups, such as benzoyl or substituted benzoyl groups, can introduce aromatic interactions and alter the electronic distribution of the molecule. The nature and position of substituents on a benzoyl ring can fine-tune the compound's activity.

In a series of N-substituted piperazine-2,3-dicarboxylic acid derivatives, analogues bearing aroyl substituents attached to the N(1) position were synthesized to probe the structural requirements for selectivity. It was found that antagonists with bulky hydrophobic residues exhibited a different selectivity profile compared to typical antagonists nih.gov. This highlights the importance of the acyl group in determining the pharmacological properties of piperazine derivatives.

Importance of Linker Region Architecture for Activity

The 2-(piperazin-1-yl)acetamide (B1364376) core of the molecule can be considered a linker that connects the N-methyl group to a substituent on the 4-position of the piperazine ring. The architecture of this linker region is crucial for positioning the key interacting moieties in the optimal orientation for binding to the biological target.

Studies on other classes of molecules with piperazine-containing linkers have demonstrated the critical role of the linker in determining biological efficacy. The flexibility or rigidity of the linker can influence the ability of the molecule to adopt the necessary conformation for binding.

Length and Rigidity of the Methylene Bridge

While specific studies systematically varying the methylene bridge length for this compound were not found in the reviewed literature, the general principles of linker design in medicinal chemistry suggest that altering its length can significantly impact the spatial relationship between the piperazine ring and the N-methylacetamide moiety. This, in turn, can affect the compound's binding affinity to its target. For instance, in a study on 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment, derivatives with a four-methylene chain were found to be as potent in vivo as the reference compound cetirizine, highlighting the importance of the linker length. nih.gov

Increasing the length of the methylene bridge (e.g., to an ethylene or propylene bridge) would increase the flexibility of the molecule, allowing it to adopt a wider range of conformations. This could be advantageous if the target's binding pocket is large or if a specific bent conformation is required for optimal interaction. Conversely, a longer, more flexible linker could also lead to a loss of potency due to an entropic penalty upon binding.

Introducing rigidity into the methylene bridge, for example, by incorporating it into a cyclic system or by introducing double or triple bonds, can restrict the number of possible conformations. This can be beneficial if it locks the molecule into a bioactive conformation, thereby increasing its affinity for the target. The insertion of a piperazine ring into a linker has been associated with a potential for improved activity due to increased rigidity. nih.govrsc.org

The following table illustrates a hypothetical SAR study on the effect of the methylene bridge length, based on general principles of medicinal chemistry.

| Compound | Methylene Bridge Length (n) | Relative Activity |

| Analog 1 | 1 | +++ |

| Analog 2 | 2 | ++ |

| Analog 3 | 3 | + |

| Analog 4 | 4 | ++ |

Note: This table is a hypothetical representation to illustrate the concept and is not based on specific experimental data for this compound derivatives.

Inclusion of Aromatic or Heteroaromatic Linker Elements

Incorporating aromatic or heteroaromatic linkers into the this compound scaffold is a common strategy to explore new chemical space and enhance biological activity. These rigid, planar moieties can introduce favorable interactions with the biological target, such as pi-pi stacking or hydrogen bonding, and can also influence the molecule's pharmacokinetic properties.

For example, a study on piperazine derivatives of phenothiazine, where a phenothiazine ring system was linked to a piperazine moiety, resulted in compounds with significant antibacterial, antifungal, and antitubercular activities. nih.gov In this case, the tricyclic phenothiazine system acts as a bulky, lipophilic aromatic linker that profoundly influences the biological profile of the parent piperazine.

In another study, novel piperazinylacetamides bearing N-[2-(4-substituted piperazine-1-yl)acetyl]-N'-[bis-(4-fluorophenyl)methyl]piperazine structures were synthesized and evaluated for their cytotoxic properties. The results indicated that the nature of the substituent on the terminal piperazine's aromatic ring significantly impacted the cytotoxic activity. For instance, against a colorectal cancer cell line (HCT-116), the derivative with a p-chlorophenyl substituent was found to be the most active. researchgate.net

The inclusion of a benzothiazole moiety, another heteroaromatic system, linked to a piperazine core has also been explored. Theoretical investigations using semiempirical molecular orbital theory and density functional theory were conducted on these derivatives to understand their electronic properties and potential for biological activity. researchgate.net

The following table summarizes the effect of different aromatic and heteroaromatic linkers on the biological activity of piperazine acetamide derivatives, based on findings from the literature.

| Compound Series | Aromatic/Heteroaromatic Linker | Observed Biological Activity |

| Phenothiazine-piperazines | Phenothiazine | Antibacterial, Antifungal, Antitubercular nih.gov |

| Substituted Piperazinylacetamides | p-chlorophenyl | Cytotoxic (HCT-116) researchgate.net |

| Benzothiazole-piperazines | Benzothiazole | Investigated for potential biological activity researchgate.net |

Stereochemical Considerations in this compound Derivatives

Stereochemistry can play a pivotal role in the biological activity of this compound derivatives. The introduction of chiral centers into the molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

While the parent compound this compound is achiral, modifications to its structure can introduce chirality. For example, substitution on the piperazine ring or on the methylene bridge could create a chiral center. In such cases, the R- and S-enantiomers may have significantly different binding affinities for the target protein. One enantiomer might be highly active, while the other could be inactive or even have undesirable off-target effects.

For instance, a study on piperazine-2-carboxylic acid derivatives, which are inherently chiral due to the substituent at the 2-position of the piperazine ring, demonstrated the importance of stereochemistry in their activity as anti-Alzheimer agents. The different stereoisomers of these compounds would be expected to have distinct interactions with the active sites of cholinesterase enzymes. nih.gov

The stereoselective effects on biological activity have been noted in various chiral piperazine derivatives. researchgate.net Therefore, in the development of new this compound analogs, it is crucial to consider the stereochemical implications of any structural modifications. If a chiral center is introduced, the synthesis of individual stereoisomers and their separate biological evaluation is often necessary to identify the more potent and safer candidate.

The following table illustrates a hypothetical scenario of the differential activity of enantiomers for a chiral derivative of this compound.

| Compound | Stereochemistry | Biological Activity (IC50) |

| Chiral Analog A | R-enantiomer | 10 nM |

| Chiral Analog A | S-enantiomer | 500 nM |

| Chiral Analog A | Racemic mixture | 255 nM |

Note: This table is a hypothetical representation to illustrate the concept of stereoselectivity and is not based on specific experimental data for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the optimization of lead candidates.

For piperazine derivatives, several QSAR studies have been conducted to elucidate the structural requirements for various biological activities. For example, a QSAR study on a series of piperazine and keto-piperazine derivatives as renin inhibitors identified constitutional descriptors such as Sv (sum of valence electrons), nDB (number of double bonds), and nO (number of oxygen atoms) as playing a vital role in the binding of these ligands to the renin enzyme. The developed QSAR model showed a good correlation coefficient (R²) of 0.846, indicating its predictive ability. openpharmaceuticalsciencesjournal.com

In another study on new benzothiazoles derived from substituted piperazine derivatives, QSAR analysis was performed to investigate the relationship between the molecular structures and their biological properties. researchgate.net Similarly, a QSAR study on a series of piperazine derivatives as mTORC1 inhibitors revealed that molecular descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were significantly correlated with the inhibitory activity. mdpi.com

While a specific QSAR model for this compound derivatives was not identified in the reviewed literature, the principles from these studies can be applied. A typical QSAR study for this class of compounds would involve:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to virtually screen new derivatives of this compound and prioritize the synthesis of those with the highest predicted activity, thus accelerating the drug discovery process.

The following table lists some of the molecular descriptors that have been found to be important in QSAR studies of piperazine derivatives and are likely to be relevant for this compound analogs.

| Descriptor Type | Descriptor | Potential Influence on Activity |

| Constitutional | Sv (sum of valence electrons) | Related to molecular size and polarizability openpharmaceuticalsciencesjournal.com |

| Constitutional | nDB (number of double bonds) | Can influence molecular rigidity and electronic properties openpharmaceuticalsciencesjournal.com |

| Constitutional | nO (number of oxygen atoms) | Potential for hydrogen bonding openpharmaceuticalsciencesjournal.com |

| Electronic | ELUMO (energy of the lowest unoccupied molecular orbital) | Relates to the ability to accept electrons mdpi.com |

| Physicochemical | Molar Refractivity (MR) | Related to molecular volume and polarizability mdpi.com |

| Physicochemical | Log S (aqueous solubility) | Affects bioavailability mdpi.com |

| Topological | Topological Polar Surface Area (PSA) | Influences membrane permeability mdpi.com |

Preclinical and Translational Research of N Methyl 2 Piperazin 1 Ylacetamide Analogs

In Vitro Pharmacological Profiling and Lead Optimization

The in vitro evaluation of N-methyl-2-piperazin-1-ylacetamide analogs is a critical step in the drug discovery process, enabling the characterization of their interactions with biological targets and their effects on cellular systems. This profiling is instrumental in identifying lead compounds and optimizing their properties for enhanced potency, selectivity, and cellular activity.

Comprehensive Cell-Free Enzyme Panels

Analogs of this compound have been subjected to screening against various cell-free enzyme panels to determine their inhibitory activity and selectivity. This approach allows for the direct assessment of compound-target interactions in a controlled environment, free from the complexities of a cellular context.

One area of investigation has focused on the anti-inflammatory potential of these analogs. A series of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies further supported the interaction of these compounds with the COX-2 enzyme, providing a mechanistic basis for their observed anti-inflammatory effects. nih.gov

In a different therapeutic context, a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) was identified from a series of piperazine-acetamide derivatives. The lead compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), demonstrated a 229-fold selectivity for human ACAT-1 over the ACAT-2 isoform. nih.gov This high degree of selectivity is a desirable characteristic for a drug candidate, as it can minimize off-target effects.

Furthermore, novel thiazolylhydrazine-piperazine derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) isoforms. mdpi.com Several of these compounds showed significant and selective inhibition of MAO-A. mdpi.com For instance, compound 3e from this series was identified as a particularly potent MAO-A inhibitor, with an IC50 value of 0.057 µM, which was more potent than the reference drugs moclobemide and clorgiline. mdpi.com

Table 1: In Vitro Enzyme Inhibition by this compound Analogs

| Compound/Analog Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 | Demonstrated inhibitory activity, supported by molecular docking studies. | nih.gov |

| K-604 | ACAT-1 | Potent and selective inhibitor with 229-fold selectivity over ACAT-2. | nih.gov |

| Thiazolylhydrazine-piperazine derivatives (e.g., Compound 3e) | MAO-A | Compound 3e showed an IC50 of 0.057 µM, indicating potent inhibition. | mdpi.com |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Various microbial enzymes | Compounds 3, 8, 11, and 12 displayed significant antimicrobial activity. | nih.govresearchgate.net |

Advanced Cell Culture Models (e.g., 3D Cultures, Organoids)

The use of advanced cell culture models, such as three-dimensional (3D) cultures and organoids, is becoming increasingly important in oncology research to better mimic the complex tumor microenvironment. nih.govresearchgate.net These models offer a more physiologically relevant context for evaluating the efficacy of anticancer compounds compared to traditional two-dimensional (2D) cell cultures. oaepublish.com While specific studies employing 3D cultures or organoids for this compound and its direct analogs are not extensively documented in the reviewed literature, the broader application of these models provides a framework for future investigations.

The transition from 2D to 3D models is driven by the need to bridge the gap between in vitro findings and in vivo outcomes. researchgate.net 3D cultures can recapitulate key aspects of tumor biology, such as cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of drug resistance. nih.gov Organoids, which are derived from stem cells, offer an even more complex and patient-specific model to study disease development and drug response. nih.gov

For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were evaluated for their in vitro anticancer activity using the MTT assay on cell lines such as HCT116 and RAW264.7. nih.govresearchgate.net While these were 2D assays, future studies could leverage 3D models of these cell lines to gain deeper insights into the compounds' mechanisms of action and potential for overcoming drug resistance.

Cellular Uptake and Distribution Studies